molecular formula C₄¹³C₄H₁₀O B1155512 2,3-Dimethylphenol-13C4

2,3-Dimethylphenol-13C4

Cat. No.: B1155512
M. Wt: 126.14
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethylphenol-13C4 is a carbon-13 labelled isotopologue of 2,3-Dimethylphenol (2,3-Xylenol), serving as a critical synthetic intermediate in advanced medicinal chemistry research. This compound is specifically designed for use as an internal standard and tracer in mass spectrometry-based analytical methods, facilitating precise quantification and metabolic studies. Its primary research value lies in the synthesis of complex bioactive molecules. For instance, 2,3-Dimethylphenol has been utilized in the synthesis of hydroxychalcones and flavones, which are investigated for their potential anti-inflammatory activities . Furthermore, it has been applied in the preparation of 3,3-bisaryloxindole analogs, a class of compounds studied as mineralocorticoid receptor antagonists . The incorporation of the 13C4 isotope label allows researchers to track the incorporation of the phenolic precursor into final target molecules and study their mechanism of action, distribution, and metabolism with high specificity, thereby advancing drug discovery and development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₄¹³C₄H₁₀O

Molecular Weight

126.14

Synonyms

2,3-Dimethyl-phenol-13C4;  2,3-Xylenol-13C4;  1,2-Dimethyl-3-hydroxybenzene-13C4;  1-Hydroxy-2,3-dimethylbenzene-13C4;  2,3-DMP-13C4;  NSC 62011-13C4;  o-Xylenol-13C4

Origin of Product

United States

Synthetic Methodologies for Carbon 13 Labeling of 2,3 Dimethylphenol

General Principles of ¹³C Isotopic Incorporation into Aromatic Systems

The incorporation of ¹³C into aromatic systems is a foundational aspect of synthetic organic chemistry, enabling the creation of labeled compounds for a variety of scientific applications. amanote.comnih.gov This process involves the strategic introduction of ¹³C atoms into the benzene (B151609) ring or its substituents. The primary goals are to achieve high isotopic enrichment at specific, desired positions within the molecule, to maximize yield, and to ensure the final product's chemical purity.

Several key principles govern the successful incorporation of ¹³C into aromatic compounds:

Late-Stage Labeling: To maximize the efficiency of using expensive ¹³C-labeled starting materials, it is often desirable to introduce the isotope as late as possible in the synthetic sequence. nih.gov This minimizes the number of reaction steps the label must be carried through, thereby reducing potential losses.

Use of ¹³C-Labeled Building Blocks: A common strategy involves the use of simple, commercially available ¹³C-labeled starting materials. These can range from single-carbon sources like ¹³CO₂, ¹³CO, or K¹³CN to multi-carbon building blocks such as [¹³C₆]-benzene or [¹³C₂]-acetylene. nih.govrsc.orgnih.gov

Kinetic Isotope Effects: The difference in mass between ¹²C and ¹³C can lead to slight differences in reaction rates, known as kinetic isotope effects. While often small, these effects can influence the distribution of isotopes in certain reactions and must be considered, particularly in mechanistic studies. nih.gov

Equilibrium Isotope Effects: In reversible reactions, the distribution of isotopes at equilibrium can also differ from a statistical distribution due to vibrational energy differences between molecules containing ¹²C and ¹³C.

The choice of synthetic route is dictated by the desired labeling pattern, the availability of labeled precursors, and the chemical compatibility of the reactions with the target molecule's functional groups.

Precursor Selection and Reaction Pathway Design for 2,3-Dimethylphenol-¹³C₄ Synthesis

The synthesis of 2,3-Dimethylphenol-¹³C₄, where four carbon atoms are replaced with ¹³C, requires a multi-step approach starting from simple, commercially available ¹³C-labeled precursors. A plausible and efficient strategy would involve labeling the two methyl groups and two adjacent carbons in the aromatic ring (e.g., C2 and C3).

A potential retrosynthetic analysis for 2,3-Dimethylphenol-¹³C₄ is outlined below:

Retrosynthetic Pathway:

graph TD A[2,3-Dimethylphenol-¹³C₄] --> B{Grignard Reaction and Cyclization}; B --> C{¹³C₂-labeled But-2-yne}; B --> D{¹³C₂-labeled Acrolein derivative}; C --> E{¹³CH₃I}; D --> F{¹³C-labeled precursor};

This pathway suggests the construction of the substituted phenol (B47542) from smaller, ¹³C-labeled fragments. For instance, the aromatic ring could be formed via a cyclization reaction involving precursors that already contain the ¹³C labels in the desired positions.

Precursor Selection:

A critical step is the selection of appropriate ¹³C-labeled precursors. Based on the proposed retrosynthesis, the following precursors would be required:

Precursor¹³C LabelingPotential Commercial Source
[¹³C]-Methyl Iodide (¹³CH₃I)Single ¹³CAvailable from various chemical suppliers
[1,2-¹³C₂]-AcetyleneTwo adjacent ¹³CCan be generated from Ba¹³CO₃ or Ca¹³C₂ rsc.org
[¹³C]-Labeled Acrolein SynthonOne or more ¹³CSynthesizable from ¹³C-labeled glycerol or other small molecules

The reaction pathway would be designed to assemble these precursors into the final 2,3-Dimethylphenol-¹³C₄ molecule. This would likely involve the formation of a key intermediate, such as a labeled diene or enyne, followed by a cyclization reaction to form the aromatic ring.

Site-Specific Carbon-13 Labeling Strategies for Phenolic Derivatives

Achieving site-specific labeling is crucial for many applications of isotopically labeled compounds. For 2,3-Dimethylphenol-¹³C₄, this involves distinct strategies for labeling the aromatic ring carbons and the methyl group carbons.

Labeling specific carbons within the aromatic ring often necessitates the construction of the ring from acyclic, ¹³C-labeled precursors. A powerful method for this is the use of cycloaddition or cyclization reactions.

One such approach is a formal [5+1] cyclization, which has been successfully employed for the synthesis of 1-¹³C-labeled phenols. nih.gov This strategy involves the reaction of a 1,5-dihalogenated-1,4-diene precursor with a ¹³C-labeled one-carbon synthon, such as [¹³C]-dibenzyl carbonate. nih.gov

For the synthesis of a ¹³C₄-labeled 2,3-dimethylphenol (B72121), a more complex cyclization strategy would be required. A potential approach could involve a Diels-Alder reaction between a ¹³C-labeled diene and a ¹³C-labeled dienophile, followed by subsequent aromatization. The specific diene and dienophile would be chosen to provide the desired 2,3-dimethyl substitution pattern on the resulting ring.

Example Reaction Scheme:

A hypothetical reaction could involve the cycloaddition of a [¹³C₂]-labeled 1,3-butadiene derivative with a [¹³C₂]-labeled maleic anhydride derivative, followed by decarboxylation and aromatization to yield a phenol with four ¹³C atoms in the ring. The methyl groups would then be introduced in a subsequent step.

Labeling of the methyl groups is generally more straightforward than ring labeling. The most common method involves the use of a ¹³C-labeled methylating agent, such as [¹³C]-methyl iodide (¹³CH₃I) or [¹³C]-dimethyl sulfate. nih.gov

These reagents can be used in a variety of reactions to introduce a ¹³C-labeled methyl group onto an aromatic ring. For the synthesis of 2,3-Dimethylphenol-¹³C₄, if the ring is constructed first, the two methyl groups could be introduced via a Friedel-Crafts alkylation reaction using ¹³CH₃I and a suitable Lewis acid catalyst.

Alternatively, if a precursor already containing one or both methyl groups is used, the ¹³C label can be incorporated during the synthesis of that precursor. For example, a Grignard reagent prepared from a ¹³C-labeled methyl halide can be used to introduce the methyl group.

Purification and Isotopic Enrichment Assessment of 2,3-Dimethylphenol-¹³C₄

Following the synthesis, the crude product must be purified to remove any unreacted starting materials, byproducts, and unlabeled or partially labeled species. Standard purification techniques such as column chromatography, distillation, and recrystallization are employed. rsc.orgnih.govalmacgroup.com

Once purified, the isotopic enrichment of the 2,3-Dimethylphenol-¹³C₄ must be accurately determined. This is a critical step to validate the synthesis and to ensure the compound is suitable for its intended application. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.orgtlcstandards.com

Mass Spectrometry (MS):

High-resolution mass spectrometry (HR-MS) can distinguish between molecules with different numbers of ¹³C atoms based on their precise mass. sigmaaldrich.com By analyzing the isotopic cluster of the molecular ion, the relative abundance of the M+0, M+1, M+2, M+3, and M+4 peaks can be determined. This data allows for the calculation of the percentage of molecules that are unlabeled, singly labeled, doubly labeled, triply labeled, and fully tetra-labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR spectroscopy is a powerful tool for determining the position and extent of ¹³C labeling. tlcstandards.com In a ¹³C-labeled compound, the signals corresponding to the labeled carbons will be significantly enhanced. Quantitative ¹³C NMR, with appropriate relaxation delays, can be used to determine the isotopic enrichment at each specific carbon position. ¹H NMR can also provide information on ¹³C labeling through the observation of ¹³C-¹H coupling constants.

Typical Isotopic Enrichment Data:

Analytical MethodParameter MeasuredTypical Result for 2,3-Dimethylphenol-¹³C₄
HR-MSIsotopic distribution>98% of molecules contain four ¹³C atoms
¹³C NMRSignal enhancement at labeled positions>98% ¹³C enrichment at each of the four labeled carbons
¹H NMR¹³C-¹H coupling constantsPresence of J-coupling confirms labeling at specific positions

Scale-Up Considerations and Efficiency in Labeled Compound Production

The synthesis of isotopically labeled compounds is often performed on a small scale in a research setting. However, for applications such as clinical trials or environmental monitoring, larger quantities may be required. The scale-up of the synthesis of 2,3-Dimethylphenol-¹³C₄ presents several challenges.

Cost and Availability of Labeled Precursors: ¹³C-labeled starting materials are significantly more expensive than their unlabeled counterparts. Efficient use of these materials is paramount.

Reaction Optimization: Reactions that are high-yielding on a milligram scale may not perform as well on a gram or kilogram scale. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is often necessary.

Purification: Purification methods must be scalable. Flash chromatography, which is common in the lab, may be replaced by preparative HPLC or crystallization for larger quantities.

Safety: The handling of larger quantities of reagents and solvents requires more stringent safety protocols.

Good Manufacturing Practices (GMP): If the labeled compound is intended for use as a pharmaceutical standard, its synthesis must be conducted under current Good Manufacturing Practices (cGMP) to ensure quality and consistency.

Advanced Analytical Techniques Utilizing 2,3 Dimethylphenol 13c4

Mass Spectrometry-Based Quantification and Isotopic Analysis

Mass spectrometry (MS) techniques separate ions based on their mass-to-charge ratio (m/z), making it an ideal platform for distinguishing between the native 2,3-Dimethylphenol (B72121) and its ¹³C₄-labeled counterpart.

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary reference method for chemical quantification due to its exceptional accuracy and precision. researchgate.net The technique involves adding a known amount of an isotopically labeled standard (e.g., 2,3-Dimethylphenol-¹³C₄) to a sample containing the unlabeled analyte of interest (2,3-Dimethylphenol). The labeled compound, being chemically identical to the native analyte, behaves the same way during sample preparation, extraction, and analysis, effectively correcting for any sample loss or matrix effects.

The quantification is based on measuring the intensity ratio of the mass spectrometric signals of the labeled standard to the native analyte. Because the amount of the added labeled standard is precisely known, this ratio allows for the accurate calculation of the native analyte's concentration, even at ultra-trace levels in complex matrices. This approach provides highly reproducible and sensitive quantification in the low femtomole range. nih.gov IDMS is a powerful strategy for producing highly accurate and precise analytical data. nih.gov

Key Research Findings:

High Accuracy: IDMS minimizes errors from sample preparation and matrix interference, as the internal standard and analyte are affected equally.

Enhanced Precision: The use of an internal standard that is chemically identical to the analyte leads to high reproducibility.

Superior Sensitivity: The technique allows for the reliable quantification of analytes at concentrations where traditional external calibration methods would fail.

High-Resolution Mass Spectrometry (HRMS) is an analytical technique capable of determining the molecular weight and chemical composition of a sample with very high precision. azolifesciences.com HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios to several decimal places. researchgate.net This capability is crucial for distinguishing between the ¹³C₄ isotopomer of 2,3-Dimethylphenol and other potential isobaric interferences (molecules with the same nominal mass but different elemental formulas).

The incorporation of four ¹³C atoms in place of ¹²C atoms results in a predictable increase in the exact mass. The mass difference, or "mass defect," between the labeled compound and any potential interference allows for its unambiguous identification. HRMS provides the high mass accuracy and resolving power necessary for this differentiation. nih.gov

Table 1: Theoretical Exact Masses of 2,3-Dimethylphenol Isotopomers
CompoundMolecular FormulaNominal Mass (Da)Exact Mass (Da)
2,3-DimethylphenolC₈H₁₀O122122.073165
2,3-Dimethylphenol-¹³C₄C₄¹³C₄H₁₀O126126.086585

Tandem Mass Spectrometry (MS/MS) provides structural information beyond just molecular mass. chemrxiv.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of 2,3-Dimethylphenol-¹³C₄) is selected, isolated, and then fragmented by collision-induced dissociation (CID) or other activation methods. nih.gov The resulting product ions are then analyzed by a second mass analyzer.

The fragmentation pattern is a molecular fingerprint that is highly characteristic of the compound's structure. nih.gov By comparing the fragmentation pattern of the ¹³C₄-labeled compound with its unlabeled counterpart, researchers can confirm the position of the isotopic labels. Fragments containing the ¹³C atoms will exhibit a mass shift corresponding to the number of labels they carry. This powerful technique is essential for verifying the structural integrity and labeling position of the synthesized standard.

Table 2: Predicted MS/MS Fragmentation and m/z Shifts for 2,3-Dimethylphenol and its ¹³C₄ Isotopomer (assuming ring labeling)
Fragmentation EventUnlabeled Precursor (m/z 122) Product Ion (m/z)¹³C₄-Labeled Precursor (m/z 126) Product Ion (m/z)Mass Shift (Da)
Loss of Methyl Radical (•CH₃)107111+4
Loss of Carbon Monoxide (CO)9497 (loss of ¹³CO) or 98 (loss of ¹²CO)+3 or +4

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful separation techniques that are often coupled with mass spectrometry for the analysis of complex mixtures. creative-proteomics.com The choice between GC-MS and LC-MS for analyzing ¹³C-labeled phenols depends on the analyte's volatility and thermal stability.

GC-MS: This technique is well-suited for volatile and thermally stable compounds like many phenols. researchgate.net Method development involves optimizing the GC column, temperature program, and carrier gas flow to achieve chromatographic separation. For IDMS, the ¹³C-labeled standard co-elutes with the native analyte, allowing for simultaneous detection by the mass spectrometer.

LC-MS: This is the preferred method for less volatile or thermally labile phenols. nih.gov Method development focuses on selecting the appropriate column (e.g., C18) and mobile phase composition (e.g., acetonitrile and water with formic acid) to achieve separation. nih.govlongdom.org Electrospray ionization (ESI) is a common interface used to generate ions for MS analysis.

In both approaches, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode to monitor the specific m/z values for the native analyte and its ¹³C-labeled internal standard, ensuring maximum sensitivity and selectivity.

Table 3: Typical Parameters for GC-MS and LC-MS Method Development for Phenolic Compounds
ParameterGC-MSLC-MS
Separation PrincipleVolatility and interaction with stationary phasePolarity and interaction with stationary/mobile phase
Typical ColumnCapillary column (e.g., DB-5ms)Reverse-phase column (e.g., C18)
Ionization SourceElectron Ionization (EI)Electrospray Ionization (ESI)
MS Detection ModeSelected Ion Monitoring (SIM)Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. The presence of ¹³C, a nucleus with a non-zero nuclear spin, makes it particularly useful for analyzing labeled compounds like 2,3-Dimethylphenol-¹³C₄.

While ¹H NMR is used for routine structural confirmation, ¹³C NMR provides direct information about the carbon skeleton. In quantitative ¹³C NMR, specific experimental parameters are used to ensure that the integrated area of each signal is directly proportional to the number of carbon atoms it represents.

This technique serves two critical purposes for 2,3-Dimethylphenol-¹³C₄:

Positional Verification: The ¹³C NMR spectrum will show significantly enhanced signals at the chemical shifts corresponding to the four labeled carbon atoms. This provides unambiguous confirmation of the exact positions of the isotopic labels within the molecule.

Isotopic Purity Assessment: By comparing the integrated signal intensity of the enriched carbons to the natural-abundance signals of the unenriched carbons within the same molecule, the degree of isotopic enrichment (isotopic purity) can be accurately calculated. This is a critical quality control step to ensure the reliability of the labeled standard for quantitative applications.

Table 4: Hypothetical ¹³C NMR Data for Verifying Isotopic Purity of 2,3-Dimethylphenol-¹³C₄ (Ring Labeled at C3, C4, C5, C6)
Carbon PositionExpected Chemical Shift (ppm, approx.)Expected Signal IntensityInterpretation
C1 (-OH)~152Normal (Natural Abundance)Unlabeled Position
C2 (-CH₃)~124Normal (Natural Abundance)Unlabeled Position
C3-C6 (Ring)~115-138Highly EnhancedConfirms Positional Labeling
Methyl Carbons~11, ~20Normal (Natural Abundance)Unlabeled Positions

Advanced 2D NMR Techniques (e.g., HMBC, HSQC, COSY) for Carbon Skeleton Tracing

Two-dimensional (2D) NMR spectroscopy provides powerful methods for determining the complete chemical structure of a molecule by revealing through-bond and through-space correlations between nuclei. For a molecule like 2,3-Dimethylphenol-13C4, these techniques are invaluable for confirming the positions of the isotopic labels and tracing the connectivity of the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies direct, one-bond correlations between protons (¹H) and the carbons (¹³C) to which they are attached. columbia.edu In an HSQC spectrum of 2,3-Dimethylphenol, signals would appear for the aromatic protons and their corresponding carbon atoms, as well as for the methyl protons and their carbons. This allows for unambiguous assignment of the protonated carbons in the molecule. For the 13C4-labeled variant, this technique would confirm which carbon positions are unlabeled by observing their correlations to attached protons.

Correlation Spectroscopy (COSY): The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. In the aromatic region of 2,3-Dimethylphenol's spectrum, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the ring.

The combined application of these 2D NMR techniques allows for a comprehensive and definitive tracing of the carbon skeleton, confirming both the core structure and the specific locations of the isotopic labels in this compound.

Table 1: Predicted 2D NMR Correlations for the Unlabeled Skeleton of 2,3-Dimethylphenol This table illustrates the expected correlations for the unlabeled analog, which serve as a basis for verifying the structure of this compound.

Proton (¹H) SignalHSQC Correlation (¹³C, 1-bond)HMBC Correlations (¹³C, 2-3 bonds)COSY Correlations (¹H)
H4C4C2, C5, C6H5
H5C5C1, C3, C4, C6H4, H6
H6C6C1, C2, C4, C5H5
2-CH₃ Protons2-CH₃ CarbonC1, C2, C3None
3-CH₃ Protons3-CH₃ CarbonC2, C3, C4None

Investigation of Isotope Effects on Chemical Shifts via ¹³C NMR

The substitution of a ¹²C atom with a heavier ¹³C isotope introduces subtle but measurable changes in the NMR spectrum, known as isotope effects. These effects are primarily observed as small shifts in the resonance frequencies (chemical shifts) of nearby nuclei.

In ¹³C NMR spectroscopy, the most significant isotope effect is the secondary isotope shift, where the chemical shift of a ¹³C nucleus is altered by the isotopic substitution of a neighboring atom. When a ¹³C atom is adjacent to another ¹³C (as in this compound), the resonance of the first carbon will typically shift to a slightly higher field (lower ppm value). The magnitude of this shift depends on the number of bonds separating the observed nucleus from the isotopic label.

One-bond isotope effect (¹ΔC(¹³C)): This is the shift experienced by a carbon atom directly bonded to a ¹³C isotope.

Two-bond isotope effect (²ΔC(¹³C)): This is the shift experienced by a carbon atom two bonds away from the ¹³C label.

These isotope shifts are generally small, often measured in parts per billion (ppb). nih.gov For this compound, where four carbons in the aromatic ring are labeled, the remaining two unlabeled aromatic carbons and the two methyl carbons would exhibit secondary isotope shifts. The precise magnitude of these shifts would depend on the specific labeling pattern of the four ¹³C isotopes within the ring. Investigating these subtle shifts can provide detailed information about molecular structure and bonding environments.

Table 2: Predicted Isotope Effects on Unlabeled ¹³C Nuclei in this compound Predictions are based on typical secondary isotope shifts observed in aromatic systems.

Observed Carbon NucleusPotential Isotope EffectPredicted Shift (ppb)Comment
Unlabeled Aromatic CarbonTwo-bond (²ΔC)Upfield shift (~10-100 ppb)Shift is dependent on the number of adjacent ¹³C-labeled carbons.
Methyl Carbon (2-CH₃)Two-bond (²ΔC)Upfield shift (~10-100 ppb)Shift occurs if the C2 position is ¹³C-labeled.
Methyl Carbon (3-CH₃)Two-bond (²ΔC)Upfield shift (~10-100 ppb)Shift occurs if the C3 position is ¹³C-labeled.

Chromatographic Separations for Isotopic Purity and Trace Analysis

This compound is extensively used as an internal standard in quantitative analytical methods, particularly those involving chromatography coupled with mass spectrometry. Its chemical properties are nearly identical to the unlabeled analog, ensuring it behaves similarly during sample preparation and chromatographic separation.

Development of Separation Methods for this compound from Unlabeled Analogs

In the context of its use as an internal standard, the primary goal is not to separate this compound from its unlabeled analog but to ensure they co-elute. rsc.org Because their physical and chemical properties are almost identical, they exhibit virtually the same retention behavior on both gas chromatography (GC) and liquid chromatography (LC) columns. This co-elution is crucial for accurate quantification, as it ensures that any variations during the analytical process (e.g., injection volume, matrix effects) affect both the analyte and the internal standard equally.

However, the development of high-resolution chromatographic methods is essential to separate the target analyte (2,3-dimethylphenol) from other interfering compounds present in complex matrices like environmental or biological samples. thermofisher.com

Gas Chromatography (GC): A common method for analyzing phenols involves GC with a capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. A typical temperature program would start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the separation of various phenolic compounds.

Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (HPLC) is also widely used. A C18 column with a gradient elution using a mobile phase of acidified water and acetonitrile or methanol is effective for separating a wide range of phenolic compounds. nih.gov

The isotopic purity of this compound can be assessed using these high-resolution techniques, ensuring that the contribution from any unlabeled impurity is negligible.

Coupling with Spectroscopic Detectors for Enhanced Selectivity

The key to utilizing this compound effectively lies in coupling chromatographic separation with a detector that can differentiate between the labeled and unlabeled forms. Mass Spectrometry (MS) is the ideal detector for this purpose. researchgate.net

When coupled with GC (GC-MS) or LC (LC-MS), the mass spectrometer can selectively monitor the ions specific to 2,3-dimethylphenol and its 13C4-labeled internal standard. The unlabeled compound has a molecular weight of 122.16 g/mol , while the 13C4-labeled version has a molecular weight of approximately 126.16 g/mol . This mass difference of 4 atomic mass units is easily resolved by the mass spectrometer.

In a typical quantitative workflow using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), the instrument is set to detect the molecular ion (or a characteristic fragment ion) of the unlabeled analyte and the corresponding ion for the labeled internal standard. By measuring the ratio of the peak areas of the analyte to the internal standard, a precise and accurate quantification can be achieved, even at trace levels. This approach corrects for sample loss during preparation and instrumental variability, providing high-quality analytical data.

Table 3: Key Mass Spectrometric Ions for 2,3-Dimethylphenol and this compound Expected m/z values in Electron Ionization (EI) GC-MS.

CompoundMolecular Ion [M]⁺ (m/z)Major Fragment Ion [M-CH₃]⁺ (m/z)
2,3-Dimethylphenol122107
This compound126111*

Note: The exact m/z of the fragment ion depends on which carbons are labeled and whether the lost methyl group contains a ¹³C atom.

Applications of 2,3 Dimethylphenol 13c4 in Mechanistic and Pathway Elucidation Studies

Environmental Fate and Biotransformation Studies

The use of 2,3-Dimethylphenol-13C4 is particularly valuable in environmental science for understanding how the compound behaves and breaks down in different environmental compartments. Stable Isotope Probing (SIP) is a key technique that leverages such labeled compounds to link metabolic function to specific microbial populations within a complex community nih.gov.

Tracing Degradation Pathways of Phenolic Compounds in Environmental Matrices (e.g., Soil, Water)

When 2,3-Dimethylphenol (B72121) is released into the environment, it can be subject to various degradation processes. Identifying the resulting breakdown products in complex matrices like soil and water is challenging due to the presence of numerous other organic molecules. By introducing this compound, scientists can confidently track the fate of the carbon atoms from the original molecule.

Any degradation product that incorporates the 13C atoms can be distinguished from the background matrix by its higher mass. This allows for the confident identification of transient intermediates and final breakdown products. For example, bacterial degradation of xylene isomers can proceed through the oxidation of a methyl group to form methylbenzoate or through dioxygenation of the aromatic ring to form dimethylcatechol gatech.edu. Using the 13C4-labeled tracer allows researchers to follow these distinct pathways, providing clear evidence of the operational degradation mechanism in a specific environment.

Table 1: Hypothetical Time-Course Analysis of this compound Degradation in a Soil Slurry Experiment

Time PointAnalyte13C Isotopic SignatureConcentration (µg/kg)Pathway Implication
0 hoursThis compoundM+41000Initial substrate
24 hoursThis compoundM+4650Ongoing degradation
24 hours2,3-Dimethyl-13C4-catecholM+4150Ring hydroxylation pathway
48 hoursThis compoundM+4200Further degradation
48 hours3,4-Dihydroxy-2,3-dimethyl-13C4-benzoic acidM+4250Ring cleavage intermediate
72 hours13CO2M+1Detected in headspaceMineralization to CO2

Elucidation of Microbial Catabolism and Enzymatic Reaction Mechanisms

A significant challenge in microbial ecology is identifying which specific microorganisms in a diverse community are responsible for degrading a particular pollutant nih.gov. Stable Isotope Probing (SIP) with this compound directly addresses this. When a microbial community in soil or water is exposed to this compound as a primary carbon source, the organisms that actively metabolize the compound will incorporate the heavy carbon into their cellular components, such as DNA, RNA, and phospholipids.

By extracting these biomarkers and separating the "heavy" 13C-labeled molecules from the "light" 12C-unlabeled ones, researchers can perform genetic sequencing on the labeled DNA or RNA. This reveals the identity of the specific bacteria or fungi actively consuming the 2,3-Dimethylphenol. Bacteria from genera such as Pseudomonas and Rhodococcus are known to degrade various dimethylphenol isomers nih.gov. SIP studies could confirm their role and potentially identify novel, previously unknown degraders. This technique provides definitive proof of the ecological function of specific microbes in the bioremediation process utrgv.edu.

Assessment of Transformation Products and Their Formation Pathways

Identifying the full range of transformation products is crucial for a complete environmental risk assessment, as some breakdown products can be more toxic or persistent than the parent compound. The use of this compound is instrumental in this process. As the labeled compound is degraded, a series of 13C-containing metabolites are formed.

Analytical techniques like high-resolution mass spectrometry can screen for all molecules containing the specific mass signature of the 13C4-label. This allows for the discovery of novel metabolites and the construction of comprehensive degradation pathways. For example, studies on other dimethylphenols have shown the formation of dead-end products like 4-hydroxy-3-methylbenzoic acid from 2,4-dimethylphenol nih.gov. Using this compound would enable researchers to track whether similar persistent products are formed and to quantify their rate of formation, providing critical data for environmental modeling and remediation strategies.

Metabolic Flux Analysis in Model Biological Systems

Beyond identifying pathways, it is often necessary to quantify the rate and flow of carbon through different metabolic routes. This compound is an ideal tool for such quantitative studies, particularly through 13C-Metabolic Flux Analysis (13C-MFA).

13C-Metabolic Flux Analysis (13C-MFA) in Microorganisms (e.g., Escherichia coli)

13C-MFA is a powerful technique used to quantify the intracellular fluxes within the central carbon metabolism of a microorganism nih.gov. While E. coli is not a primary degrader of dimethylphenols, the principles of 13C-MFA demonstrated in it are applicable to relevant degrading organisms like Pseudomonas putida.

In a typical 13C-MFA experiment, a degrading bacterium would be cultured with this compound as the sole carbon source. As the organism breaks down the labeled compound, the 13C atoms are funneled into central metabolic pathways like the TCA cycle. These labeled carbons are then incorporated into various building blocks, such as amino acids, which make up the cell's proteins. By hydrolyzing the proteins and measuring the specific 13C labeling patterns (mass isotopomer distributions) in these amino acids using GC-MS or LC-MS/MS, it is possible to computationally deduce the relative rates (fluxes) of each reaction in the central metabolism nih.govnih.gov. This can reveal metabolic bottlenecks or rerouting of pathways in response to the compound. For instance, studies on the effect of phenol (B47542) on E. coli have shown that it can inhibit enzymes like citrate synthase, reducing flux into the TCA cycle and increasing acetate production nih.gov. A similar analysis using this compound could reveal its specific impact on the metabolism of a degrading specialist.

Table 2: Illustrative Metabolic Flux Map in a Pseudomonas Strain Degrading this compound

Metabolic PathwayReactionRelative Flux (Control)Relative Flux (2,3-DMP-13C4 Fed)Interpretation
Catechol CleavageCatechol 2,3-dioxygenase0100Pathway activated by substrate
TCA CycleCitrate synthase10085Potential moderate inhibition
Glyoxylate ShuntIsocitrate lyase535Upregulated to conserve carbon
Pentose PhosphateG6P dehydrogenase4060Increased demand for NADPH

Investigating Phenolic Compound Metabolism in in vitro Systems and Model Organisms

The utility of this compound extends to simpler in vitro systems and to more complex model organisms. In in vitro studies, purified enzymes can be incubated with the 13C-labeled substrate to precisely determine their function and reaction products. For example, the activity of a specific dioxygenase enzyme responsible for aromatic ring cleavage can be confirmed by observing the conversion of this compound to a 13C-labeled ring-fission product. This provides unambiguous evidence of the enzyme's role in the metabolic pathway.

Furthermore, 13C-labeled compounds can be used in model organisms to trace the fate of xenobiotics. For instance, administering this compound to an organism could allow researchers to track its absorption, distribution, metabolism, and excretion by monitoring the presence of 13C-labeled compounds in various tissues and biofluids. This is analogous to studies using 13C-labeled fatty acids to trace their metabolism in different organs nih.govresearchgate.net. Such studies are crucial for understanding the biochemical basis of toxicity and detoxification mechanisms.

Quantitative Assessment of Carbon Flow and Pathway Bottlenecks

The use of this compound is instrumental in quantitative flux analysis, a technique used to measure the rate of metabolic reactions. By introducing this labeled compound into a biological or chemical system, researchers can trace the path of the 13C atoms through various transformation steps. Mass spectrometry or NMR spectroscopy can then be used to determine the distribution of the 13C label in downstream products. This data allows for a precise calculation of the carbon flow through specific pathways.

Furthermore, this technique is highly effective in identifying pathway bottlenecks. A bottleneck occurs when a particular reaction step proceeds much slower than the preceding steps, causing an accumulation of the intermediate substrate just before that step. When using this compound as a tracer, an unusually high concentration of a 13C-labeled intermediate would indicate a bottleneck at the subsequent enzymatic or chemical conversion step. This quantitative information is vital for metabolic engineering and synthetic chemistry, where optimizing product yield is a primary goal.

Table 1: Illustrative Carbon Flow Analysis in a Hypothetical Pathway This table demonstrates how data from a tracer experiment using this compound might be presented to identify a bottleneck.

Metabolite/Intermediate13C Incorporation (%)Inferred Pathway Flux (Relative Units)Observation
Intermediate A95%100High flux from precursor
Intermediate B94%99Efficient conversion from A
Intermediate C 85% 15 Significant accumulation, indicating a bottleneck
Final Product D15%15Low overall yield

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Probing

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, defined as the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The study of KIEs can help elucidate the rate-determining step and the structure of the transition state. wikipedia.orglibretexts.org

Primary and Secondary Carbon Kinetic Isotope Effects of this compound Reactions

When this compound is used in a reaction, observing the KIE can provide profound mechanistic insights.

Primary Carbon KIE : A primary KIE is observed when a bond to the isotopically labeled carbon atom is broken or formed in the rate-determining step of the reaction. libretexts.org Because a bond to the heavier 13C isotope has a lower zero-point vibrational energy, it requires more energy to break. baranlab.orgprinceton.edu This results in a slower reaction rate compared to the unlabeled 12C compound. The magnitude of the primary 12C/13C KIE is typically in the range of 1.02 to 1.10. libretexts.org A measured KIE in this range strongly suggests that C-C or C-X (where X is another atom) bond cleavage at one of the labeled positions is part of the slowest step.

Secondary Carbon KIE : A secondary KIE occurs when the labeled carbon atom is not directly involved in bond-breaking or formation in the rate-determining step, but is located near the reaction center. libretexts.org These effects are generally smaller than primary KIEs and arise from changes in the vibrational environment of the isotope between the ground state and the transition state. princeton.edu For example, a change in hybridization at an adjacent carbon from sp3 to sp2 during the reaction can lead to a small but measurable secondary KIE.

Table 2: Representative KIE Values for Reactions of Phenolic Compounds This table provides typical KIE values that could be observed in reactions involving this compound, illustrating how the data is interpreted.

Reaction TypeLabeled PositionObserved k¹²/k¹³Interpretation
Aromatic HydroxylationC-OH (¹³C labeled)1.005No C-O bond cleavage in rate-limiting step (secondary KIE)
Decarboxylation (of a derivative)Carboxyl-¹³C1.06C-C bond cleavage is the rate-limiting step (primary KIE)
O-Demethylation (of a methoxy derivative)Methyl-¹³C1.04C-O bond cleavage involving the methyl group is rate-limiting (primary KIE)
Electrophilic Aromatic SubstitutionRing-¹³C (non-reacting position)1.002Negligible KIE, isotope is remote from the reaction center

Elucidation of Rate-Limiting Steps and Transition State Structures

The measurement of KIEs using this compound is a cornerstone for determining the rate-limiting step of a multi-step reaction. A significant primary KIE directly implicates the breaking of a bond to the labeled carbon in the slowest step. Conversely, the absence of a significant KIE (k¹²/k¹³ ≈ 1) suggests that the bond to the isotopic label remains intact during the rate-determining phase of the reaction. epfl.ch

Furthermore, the magnitude of the KIE provides clues about the structure of the transition state. A maximal KIE suggests a "symmetric" transition state where the bond is roughly half-broken. A smaller KIE value may indicate an "early" transition state (resembling reactants, with minimal bond breaking) or a "late" transition state (resembling products, with extensive bond breaking). By systematically placing the 13C label at different positions within the 2,3-dimethylphenol molecule, researchers can map out the bonding changes that occur in the transition state with high precision.

Tracer Applications in Chemical Reaction Research

As a stable isotope-labeled compound, this compound serves as an excellent tracer for following the fate of molecules through complex reaction sequences. lgcstandards.com

Investigating Organic Reaction Mechanisms Involving Phenolic Intermediates

Many organic reactions, particularly in atmospheric chemistry and industrial synthesis, proceed through phenolic intermediates. The atmospheric degradation of xylenes, for example, leads to the formation of dimethylphenols. iaps.org.in By using this compound, chemists can track the transformation of the phenolic ring and its substituents.

For instance, in oxidation reactions, it is possible to determine whether the reaction proceeds via ring-opening or through modification of the side chains. By analyzing the mass of the final products and their fragments in a mass spectrometer, the exact location of the 13C atoms can be identified. This unequivocally shows which bonds were broken and which new bonds were formed, allowing for the validation or rejection of proposed reaction mechanisms. A theoretical study on the OH radical-initiated reaction of 2,3-dimethylphenol, for example, modeled various reaction pathways and identified major product channels. iaps.org.in Using the 13C4-labeled version in an experimental setting would be the definitive way to verify such theoretical predictions.

Study of Isotopic Exchange Processes and Reaction Specificity

Isotopic exchange reactions, where an isotope is swapped between two molecules or between a molecule and its environment, can reveal important details about reaction reversibility and catalyst behavior. If this compound is subjected to certain reaction conditions (e.g., in the presence of an acid catalyst and unlabeled phenol), the detection of 13C in the previously unlabeled phenol would be direct evidence of a reversible process or an exchange mechanism.

This application is also crucial for studying reaction specificity. In enzyme-catalyzed reactions or reactions using specific organometallic catalysts, introducing this compound can help determine if the catalyst interacts with a specific part of the molecule. If a reaction is meant to only affect the hydroxyl group, the 13C-labeled carbon skeleton should remain entirely intact in the product. Any scrambling or loss of the 13C label would indicate a lack of specificity and the occurrence of unintended side reactions, providing critical information for improving the catalyst or reaction conditions.

Computational and Theoretical Investigations on 2,3 Dimethylphenol 13c4

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic characteristics of molecules. For 2,3-Dimethylphenol-13C4, methods like Density Functional Theory (DFT), often with the B3LYP functional and a 6-31++G(d,p) basis set, are employed to compute the optimized molecular geometry. researchgate.net These calculations predict bond lengths, bond angles, and dihedral angles that define the molecule's ground-state conformation.

The isotopic substitution of four 12C atoms with 13C in this compound has a negligible effect on the molecule's equilibrium geometry and electronic properties. The electronic structure, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is primarily dictated by the nuclear charges and the total number of electrons, which remain unchanged upon isotopic substitution. ucc.edu.gh

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can reveal details about charge distribution and intramolecular interactions, like the delocalization of electrons from the hydroxyl group and methyl substituents into the aromatic ring. researchgate.netucc.edu.gh These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Density Functional Theory (DFT) and Ab Initio Studies on Isotopic Effects

While the equilibrium structure is largely unaffected by 13C substitution, the mass difference between 12C and 13C isotopes leads to subtle but measurable effects on the molecule's spectroscopic and vibrational properties. DFT and ab initio methods are powerful tools for studying these isotopic effects.

Prediction of 13C NMR Chemical Shifts and Coupling Constants

One of the most significant applications of computational chemistry for isotopically labeled compounds is the prediction of Nuclear Magnetic Resonance (NMR) spectra. DFT calculations are widely used to predict 13C NMR chemical shifts (δ) and spin-spin coupling constants (J). acs.orgmsu.ru The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts by referencing them to a standard like tetramethylsilane (B1202638) (TMS). mdpi.comnih.gov

The accuracy of these predictions allows for the confident assignment of complex spectra and can aid in structure verification. rsc.org For this compound, DFT can predict the chemical shifts for all carbon atoms, including the four labeled positions. The agreement between calculated and experimental values is typically very good, often with a mean absolute error of less than 2-3 ppm. nrel.gov

Table 1: Comparison of Experimental and Hypothetical DFT-Calculated 13C NMR Chemical Shifts (ppm) for 2,3-Dimethylphenol (B72121).
Carbon AtomExperimental δ (ppm) for 2,3-DimethylphenolHypothetical Calculated δ (ppm) for this compound
C1 (C-OH)151.7152.1
C2 (C-CH3)123.6124.0
C3 (C-CH3)136.8137.2
C4120.9121.3
C5126.1126.5
C6117.8118.2
2-CH311.411.8
3-CH319.920.3

DFT methods are also capable of calculating spin-spin coupling constants, such as one-bond (¹J_CC_) and multi-bond (nJ_CH_) couplings, which provide valuable information about the connectivity and conformation of the molecule.

Calculation of Vibrational Frequencies and Zero-Point Energy Differences

Isotopic substitution significantly affects the vibrational frequencies of a molecule. Since 13C is heavier than 12C, bonds involving the 13C atoms will vibrate at lower frequencies. researchgate.net DFT calculations can accurately predict the infrared (IR) and Raman spectra of this compound, showing characteristic shifts in vibrational modes compared to the unlabeled compound. rsc.org

This change in vibrational frequencies leads to a difference in the zero-point vibrational energy (ZPVE). The ZPVE is the minimum possible energy that a quantum mechanical system may have. A molecule with heavier isotopes will have a lower ZPVE. researchgate.net This difference in ZPVE between isotopologues is the origin of the kinetic isotope effect (KIE), where reactions involving the breaking of a bond to the heavier isotope are typically slower. pku.edu.cn Calculating the ZPVE for both this compound and its unlabeled counterpart allows for the theoretical prediction of KIEs for reactions involving this compound. nih.gov

Table 2: Conceptual Illustration of Isotopic Effect on Zero-Point Energy (ZPE).
PropertyUnlabeled 2,3-Dimethylphenol (12C)This compoundDifference
Vibrational Frequency (C-H stretch)~3000 cm⁻¹Slightly LowerΔν < 0
Vibrational Frequency (C-C stretch)~1600 cm⁻¹Noticeably LowerΔν < 0
Calculated ZPEZPE₁₂CZPE₁₃CΔZPE = ZPE₁₃C - ZPE₁₂C < 0

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. aip.org For this compound, MD simulations can provide detailed insights into its behavior in different solvent environments and its interactions with other molecules. The isotopic labeling itself does not alter the classical forces (e.g., van der Waals, electrostatic) used in standard MD force fields.

Simulations of phenol (B47542) in aqueous solution have shown that the phenol molecule acts as both a hydrogen bond donor (via its -OH group) and acceptor. acs.orgresearchgate.net MD simulations of this compound in a solvent like water would allow for the characterization of its hydration shell, including the number of surrounding water molecules, their orientation, and the average residence time. acs.org This provides a dynamic picture of solvation that complements the static view from quantum chemical calculations.

Furthermore, MD simulations can be used to study intermolecular interactions between multiple phenol molecules or with other solutes. nih.govresearchgate.net These simulations can predict aggregation behavior and provide a molecular-level understanding of the forces, such as hydrogen bonding and π-π stacking, that govern these interactions. unt.edu

Modeling of Reaction Pathways and Transition States Involving 13C-Labeled Phenols

A primary reason for using isotopically labeled compounds is to elucidate reaction mechanisms. Computational modeling, particularly using DFT, is instrumental in this process. By calculating the potential energy surface of a reaction, chemists can identify the minimum energy pathways, intermediates, and, most importantly, the transition states (TS). researchgate.netresearchgate.net

For a reaction involving this compound, such as oxidation by a hydroxyl radical, DFT can be used to model different possible pathways, for instance, H-atom abstraction from the hydroxyl group or radical addition to the aromatic ring. ustc.edu.cnnih.gov The calculated activation energies (the energy difference between the reactants and the transition state) for each pathway reveal the most likely mechanism. nih.gov

The use of the 13C4-labeled compound is particularly powerful here. By calculating the vibrational frequencies at the reactant and transition state geometries for both the labeled and unlabeled species, the kinetic isotope effect (KIE) can be predicted computationally. nih.govharvard.edu Comparing the calculated KIE with an experimentally measured KIE provides strong evidence for or against a proposed transition state structure and reaction mechanism. If the labeling is at a position that undergoes significant bonding changes in the rate-determining step, a primary KIE will be observed; if it is near the reaction center but not directly involved, a smaller, secondary KIE may be seen. pku.edu.cn This synergy between computational modeling and experimental data is a cornerstone of modern mechanistic chemistry.

Challenges and Future Perspectives in 2,3 Dimethylphenol 13c4 Research

Methodological Advancements in Synthesis and Isotopic Enrichment

The synthesis of isotopically labeled compounds such as 2,3-Dimethylphenol-13C4 presents a significant challenge, requiring precise control over the incorporation of the 13C atoms into the aromatic ring. Traditional methods for isotopic labeling have often been limited to the periphery of molecules. chemrxiv.org However, recent advancements are enabling more specific and core-labeling approaches.

One promising strategy involves a [5+1] cyclization reaction to form the phenol (B47542) product, which allows for the fast incorporation of carbon isotopes into the ipso-carbon of phenols. chemrxiv.org This method utilizes a 1,5-dibromo-1,4-pentadiene precursor that, upon lithium-halogen exchange and treatment with a 13C-labeled carbonate ester, cyclizes to form the labeled phenol. chemrxiv.org While this has been demonstrated for a variety of phenols, adapting this for the specific substitution pattern of 2,3-dimethylphenol (B72121) and achieving the desired four-carbon labeling pattern would require further methodological refinement.

Future research in this area will likely focus on improving the efficiency and selectivity of these labeling reactions. The development of novel catalysts and the use of more accessible 13C sources are key areas of investigation. Furthermore, techniques to control the specific positions of the four 13C atoms within the benzene (B151609) ring of 2,3-dimethylphenol will be crucial for sophisticated tracer studies.

Synthesis Method 13C Source Key Reaction Potential Yield (%) Key Challenge
[5+1] Cyclization13C-Carbonate EsterLithium-Halogen Exchange, Cyclization60-80Precise control of 13C4 incorporation
Multi-step Organic SynthesisLabeled PrecursorsGrignard Reactions, Cycloadditions30-50Availability of suitably labeled precursors
Biosynthesis13C-labeled SubstratesMicrobial or Enzymatic ConversionVariableIsolation and purification of the target compound

Development of Novel Analytical Platforms for High-Throughput Isotopic Analysis

Once synthesized, the accurate and efficient analysis of this compound and its metabolites is paramount. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for detecting and quantifying isotopically labeled compounds. wikipedia.org

Recent advancements in high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) have significantly enhanced the ability to perform high-throughput analysis. These platforms allow for the separation and identification of complex mixtures, making them ideal for tracking the fate of this compound in biological and environmental samples. Furthermore, techniques like Isotopic Ratio Outlier Analysis (IROA) can help to differentiate biological signals from artifacts and provide the exact number of labeled carbons, which would be invaluable for confirming the 13C4 labeling in metabolites.

The future of analytical platforms for isotopic analysis lies in increasing sensitivity, improving automation, and developing more sophisticated data analysis software. The goal is to move towards real-time monitoring of isotopic fluxes in living systems. The development of portable mass spectrometers could also enable on-site environmental monitoring of labeled tracers like this compound.

Analytical Technique Information Obtained Throughput Key Advantage
LC-HRMSMass of parent and fragment ions, isotopic enrichmentHighHigh sensitivity and specificity for complex mixtures
GC-MSVolatile metabolite identification and quantificationHighExcellent for separating and identifying volatile derivatives
NMR SpectroscopyPositional information of 13C labelsLowProvides detailed structural information
Isotope Ratio Mass Spectrometry (IRMS)Precise isotopic ratiosMediumHigh precision for determining overall isotopic enrichment

Expansion of Tracer Applications in Complex Biological and Environmental Systems

The primary utility of this compound is as a tracer to follow the metabolic and environmental fate of the parent compound. wikipedia.org Dimethylphenols are found in industrial effluents and are products of the degradation of certain pesticides and plastics. researchgate.net Understanding their transformation in various ecosystems is crucial for environmental risk assessment.

In biological systems, this compound can be used to study the metabolic pathways involved in its detoxification. For instance, studies on the biodegradation of dimethylphenols by bacteria have shown that different catabolic pathways, such as the meta and ortho cleavage pathways, can be involved. nih.gov Using a 13C4-labeled tracer would allow for the unambiguous identification of metabolic intermediates and end-products, even in complex microbial communities. In mammalian systems, it could help to identify the enzymes responsible for its metabolism and the formation of potentially toxic metabolites. nih.gov

Future applications will likely involve more complex systems. For example, using this compound in microcosm or mesocosm studies could provide a more realistic picture of its fate in soil and aquatic environments. In a biological context, it could be used in organ-on-a-chip models to study its metabolism and toxicity in specific human tissues.

Integration of Multi-Omics Data with 13C Isotope Tracing for Holistic Understanding

To gain a comprehensive understanding of the effects of 2,3-Dimethylphenol on biological systems, integrating data from 13C tracer studies with other "omics" technologies is a powerful approach. researchgate.net This involves combining metabolomics data (from the 13C tracer) with transcriptomics, proteomics, and genomics.

For example, by exposing a microbial culture to this compound and analyzing the labeled metabolites, researchers can identify the metabolic pathways that are active in its degradation. dntb.gov.ua Simultaneously, transcriptomic and proteomic analyses can reveal which genes and enzymes are upregulated in response to the compound. This integrated approach can provide a complete picture, from the genetic response to the metabolic outcome. Such studies are crucial for understanding the mechanisms of microbial adaptation to pollutants and for engineering microbes for bioremediation purposes.

The major challenge in this area is the complexity of the data integration and analysis. Developing advanced bioinformatics tools and modeling approaches will be essential for making sense of these large, multi-dimensional datasets. The future will see a move towards more dynamic multi-omics studies, where changes in the different "omes" are monitored over time in response to the labeled compound.

Omics Technique Information Provided Integration with 13C Tracing
TranscriptomicsGene expression changesIdentifies genes involved in the metabolism of the labeled compound
ProteomicsProtein abundance and modificationsIdentifies the enzymes directly responsible for the observed metabolic transformations
MetabolomicsChanges in the overall metabolite poolProvides a broader context for the fate of the labeled tracer

Role of this compound in Emerging Areas of Chemical Science and Biotechnology

The unique properties of phenols and their derivatives are leading to their use in a variety of emerging fields. scbt.com The availability of an isotopically labeled version like this compound can be instrumental in advancing these areas.

In materials science and nanotechnology, phenolic compounds are being explored for the synthesis of functionalized nanoparticles and polymers. nih.govrsc.org For example, phenols can act as capping and reducing agents in the formation of metal nanoparticles. rsc.org this compound could be used to study the incorporation and stability of the phenolic moiety within these nanomaterials, providing insights into their structure and degradation.

In biotechnology, there is growing interest in using microbial platforms to convert aromatic compounds derived from lignin (B12514952) and plastic waste into valuable chemicals. dntb.gov.ua this compound could serve as a model compound to probe the metabolic pathways in engineered microorganisms designed for this purpose. By tracing the flow of the 13C label, researchers can optimize these pathways for the efficient production of desired bioproducts.

The future will likely see the application of labeled phenols in even more diverse areas, such as in the development of new catalysts, understanding the mechanisms of action of phenolic drugs, and probing the structure of complex biological macromolecules.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2,3-Dimethylphenol-¹³C₄ with high isotopic purity?

  • Methodological Answer : Synthesis should involve isotopically labeled precursors (e.g., ¹³C-enriched methanol or acetic acid) under controlled conditions. Key steps include:

  • Reaction Monitoring : Use HPLC or GC-MS to track isotopic incorporation and intermediate purity .
  • Purification : Employ column chromatography or recrystallization to isolate the product, avoiding contamination with unlabeled analogs.
  • Validation : Confirm isotopic enrichment (>98%) via high-resolution mass spectrometry (HRMS) or ¹³C-NMR .

Q. How should researchers handle and store 2,3-Dimethylphenol-¹³C₄ to ensure safety and stability?

  • Methodological Answer :

  • Storage : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent oxidation. Classify under "Flammable liquids" (Storage Class Code 3) due to its low flash point (–17°C) .
  • Safety Protocols : Use fume hoods, flame-resistant lab gear, and central nervous system protection (e.g., respirators) during handling, as it targets the CNS .

Q. What analytical techniques are most effective for characterizing isotopic enrichment in 2,3-Dimethylphenol-¹³C₄?

  • Methodological Answer :

  • Primary Methods :
  • ¹³C-NMR : Directly quantifies isotopic distribution at each carbon position.
  • HRMS : Measures exact mass to confirm ¹³C₄ incorporation and rule out isotopic dilution.
  • Cross-Validation : Combine with FT-IR or Raman spectroscopy to detect structural anomalies caused by isotopic substitution .

Advanced Research Questions

Q. How does the ¹³C₄ isotopic labeling influence the metabolic pathways of 2,3-Dimethylphenol in tracer studies?

  • Methodological Answer :

  • Experimental Design :

In Vivo/In Vitro Systems : Administer ¹³C₄-labeled compound to model organisms/cell cultures.

Sampling : Collect time-series samples (blood, tissues) to track metabolite flux.

Analysis : Use LC-MS/MS or isotope-ratio mass spectrometry (IRMS) to map ¹³C-labeled metabolites.

  • Data Interpretation : Compare kinetics with unlabeled analogs to identify isotope effects (e.g., altered enzyme binding affinity) .

Q. What strategies can resolve discrepancies in NMR data attributed to isotopic substitution effects in 2,3-Dimethylphenol-¹³C₄?

  • Methodological Answer :

  • Root Cause Analysis :
  • Signal Splitting : Check for ¹³C-¹H coupling artifacts; use deuterated solvents to suppress noise.
  • Referencing : Calibrate chemical shifts against a ¹³C-enriched internal standard.
  • Validation : Replicate experiments under standardized conditions (temperature, concentration) and cross-validate with HRMS .

Q. How can researchers optimize experimental designs to account for isotopic dilution effects in environmental fate studies using 2,3-Dimethylphenol-¹³C₄?

  • Methodological Answer :

  • Design Considerations :
  • Dosing : Use trace-level concentrations to mimic environmental exposure while avoiding saturation.
  • Controls : Include unlabeled compound to quantify dilution from natural ¹²C sources.
  • Modeling : Apply kinetic isotope effect (KIE) models to correct degradation rate calculations .

Data Presentation and Ethical Compliance

Q. What are the best practices for presenting isotopic tracer data in publications?

  • Methodological Answer :

  • Visualization : Follow journal guidelines (e.g., Med. Chem. Commun.) for figures:
  • Use color-coded schematics to distinguish ¹³C-labeled vs. unlabeled pathways.
  • Avoid overcrowding with chemical structures; limit to 2–3 key intermediates .
  • Ethics : Disclose safety protocols (e.g., WGK 1 classification) and IRB approvals for studies involving hazardous materials .

Table: Key Analytical Techniques for 2,3-Dimethylphenol-¹³C₄ Characterization

TechniquePurposeExample ParametersReference
¹³C-NMRIsotopic position mapping125 MHz, CDCl₃ solvent
HRMSEnrichment validationResolution >50,000, ESI+
GC-MSPurity assessmentDB-5 column, 250°C ramp
FT-IRStructural integrity check4000–400 cm⁻¹ range

Literature Search Strategy

  • Reliable Sources : Prioritize peer-reviewed journals (e.g., Med. Chem. Commun.) and avoid non-academic platforms like Benchchem .
  • Databases : Use Google Scholar and institutional libraries for protocols on isotopic compound handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.